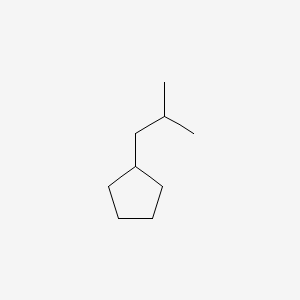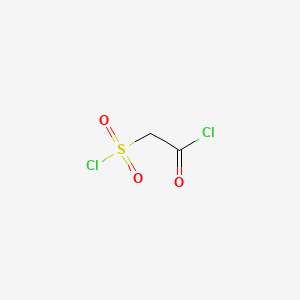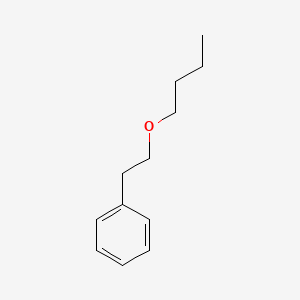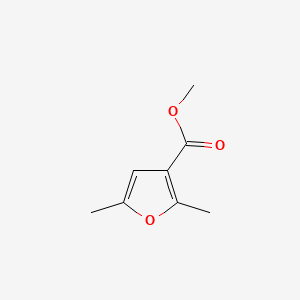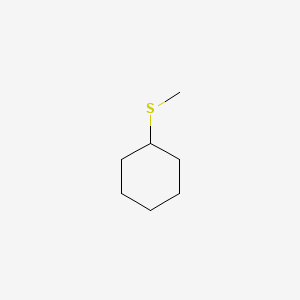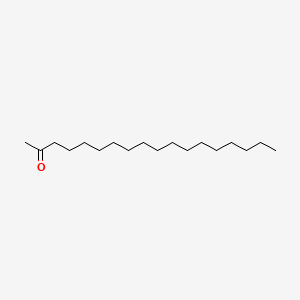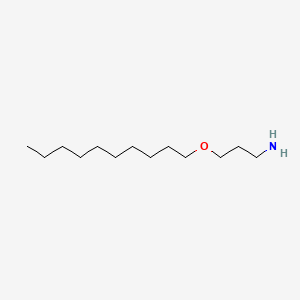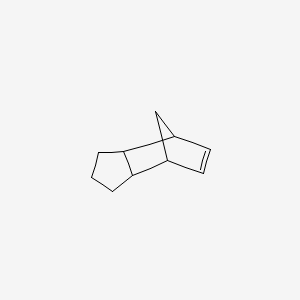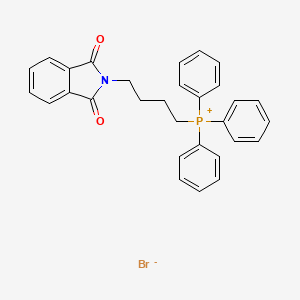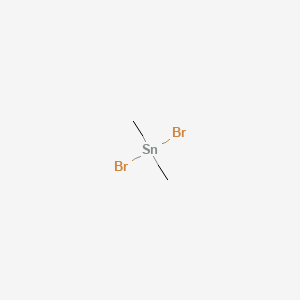
Dibromure de diméthylétain
Vue d'ensemble
Description
Dimethyltin dibromide, also known as dibromodimethyltin, is an organotin compound with the chemical formula (CH₃)₂SnBr₂. It is a colorless to pale yellow solid that is used in various chemical reactions and industrial applications. This compound is part of the broader class of organotin compounds, which are known for their versatility and utility in different fields.
Applications De Recherche Scientifique
Dimethyltin dibromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
Target of Action
Dimethyltin dibromide is a chemical compound with the formula (CH3)2SnBr2
Biochemical Pathways
One study has shown that organotin compounds can be synthesized through a one-pot reaction involving dimethyltin oxide, 2-hydroxy-4-methoxybenzophenone, and α-amino acids . .
Action Environment
It’s known that the properties and effects of chemical compounds can be influenced by various environmental factors, such as temperature, ph, and the presence of other chemicals .
Analyse Biochimique
Biochemical Properties
Dimethyltin dibromide plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with metalloproteins, where it can act as an inhibitor or activator depending on the specific biochemical context. The interactions of Dimethyltin dibromide with these biomolecules often involve coordination bonds with the tin atom, leading to changes in the conformation and activity of the target proteins.
Cellular Effects
Dimethyltin dibromide has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to Dimethyltin dibromide can lead to oxidative stress in cells, which in turn affects the Wnt signaling pathway and cytoskeletal development . This compound can also induce changes in gene expression, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of Dimethyltin dibromide involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to inhibition or activation of their functions. For instance, Dimethyltin dibromide can inhibit the activity of certain metalloproteins by binding to their active sites, thereby preventing substrate access . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyltin dibromide can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that Dimethyltin dibromide can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with persistent changes in cellular function, including altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of Dimethyltin dibromide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce toxic or adverse effects. For example, high doses of Dimethyltin dibromide have been associated with oxidative stress and cytotoxicity in animal models . Threshold effects have also been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
Dimethyltin dibromide is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting or activating specific enzymes. For instance, Dimethyltin dibromide can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and detoxification processes . This compound can also interact with other metabolic enzymes, affecting the overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of Dimethyltin dibromide within cells and tissues are mediated by specific transporters and binding proteins. Once inside the cell, it can be distributed to various cellular compartments, including the cytoplasm and organelles . The localization and accumulation of Dimethyltin dibromide within specific tissues can influence its biochemical activity and toxicity.
Subcellular Localization
Dimethyltin dibromide exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, Dimethyltin dibromide may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . The subcellular localization of this compound is crucial for understanding its precise biochemical effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyltin dibromide can be synthesized through the reaction of dimethyltin dichloride with hydrogen bromide. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. Another method involves the direct reaction of methyl bromide with metallic tin in the presence of a catalyst, such as methanol and magnesium, at elevated temperatures and pressures .
Industrial Production Methods
Industrial production of dimethyltin dibromide often involves the direct synthesis route due to its simplicity and cost-effectiveness. The reaction between methyl bromide and tin is conducted in a continuous feed system under high pressure to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyltin dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to replace the bromine atoms with other functional groups.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different organotin compounds.
Common Reagents and Conditions
Common reagents used in reactions with dimethyltin dibromide include nucleophiles such as amines, alcohols, and thiols. These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions involving dimethyltin dibromide depend on the specific reagents and conditions used. For example, reacting with an amine can produce dimethyltin amine derivatives, while reaction with an alcohol can yield dimethyltin alkoxide compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyltin dichloride: Similar in structure but with chlorine atoms instead of bromine.
Trimethyltin chloride: Contains three methyl groups and one chlorine atom.
Tributyltin chloride: Contains three butyl groups and one chlorine atom.
Uniqueness
Dimethyltin dibromide is unique due to its specific reactivity and applications. The presence of bromine atoms makes it more reactive in certain substitution reactions compared to its chloride counterparts. Additionally, its use in industrial applications, particularly in PVC stabilization and polymer synthesis, highlights its versatility and importance .
Propriétés
IUPAC Name |
dibromo(dimethyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CH3.2BrH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOHQOGRRQASQAR-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6Br2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40182036 | |
| Record name | Stannane, dibromodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2767-47-7 | |
| Record name | Dibromodimethylstannane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2767-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Stannane, dibromodimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002767477 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Stannane, dibromodimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40182036 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | dibromo(dimethyl)stannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



